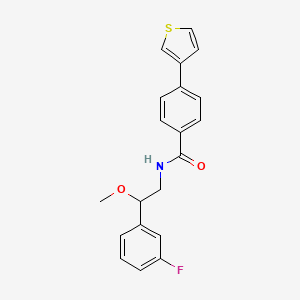

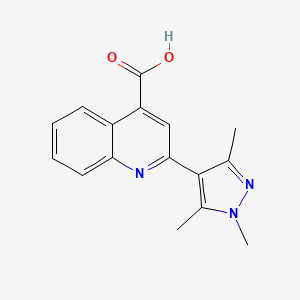

![molecular formula C8H8N4O2 B2449772 Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1864014-92-5](/img/structure/B2449772.png)

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazolo-pyrimidines . Triazolo-pyrimidines are known for their wide range of pharmacological activities such as antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

Triazolo-pyrimidines can be synthesized through a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of “Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The Dimroth rearrangement is one of the chemical reactions that can be involved in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” can be analyzed using IR spectrum, 1H NMR spectrum, and 13C NMR spectrum .Aplicaciones Científicas De Investigación

Catalyst-Free Synthesis

The compound is used in the catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions . This method involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Anticancer Applications

The compound has been found to have significant anticancer properties . For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized, and they showed potent antiproliferative activities against various human cancer cell lines .

Anti-Inflammatory Activity

The compound has been used in the development of derivatives with anti-inflammatory activity . Studies have shown that the incorporation of a 1,2,4-triazolo[1,5-a]pyrimidines moiety to certain compounds could provide an unexpected improvement in their anti-inflammatory activity .

Antimicrobial Activity

The compound is known to have antimicrobial properties . Pyrimidine and its derivatives, including [1,2,4]triazolo[1,5-a]pyrimidine, have been proven to have antimicrobial activity .

Antioxidant Activity

The compound also exhibits antioxidant activity . Pyrimidine and its derivatives, including [1,2,4]triazolo[1,5-a]pyrimidine, have been proven to have antioxidant activity .

Antiviral Activity

The compound has been found to have antiviral properties . Pyrimidine and its derivatives, including [1,2,4]triazolo[1,5-a]pyrimidine, have been proven to have antiviral activity .

Neuroprotection

The compound has been studied for its neuroprotective effects . Research has been conducted to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

Applications in Material Sciences

The compound has various applications in the material sciences fields . The synthesis of heterocyclic compounds, including [1,2,4]triazolo[1,5-a]pyrimidine, holds enormous applications in medicinal and pharmaceutical chemistry .

Mecanismo De Acción

Target of Action

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the [1,2,4]triazolo[1,5-a]pyrimidines class of compounds . These compounds are known for their diverse biological properties and have been found to interact with a variety of targets. They have been reported to possess herbicidal activity, and can act as antifungal, antitubercular, and antibacterial agents . They have also been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, calcium channel modulators, and can be used for the treatment of Alzheimer’s disease and insomnia .

Mode of Action

For instance, some compounds have been found to inhibit tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) .

Biochemical Pathways

Triazole-pyrimidine hybrid compounds have been reported to exhibit neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the synthesis of related compounds has been successfully performed under microwave conditions , suggesting that certain environmental factors such as temperature and pressure could potentially influence the synthesis and stability of these compounds.

Propiedades

IUPAC Name |

ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCMCXMNXAYXFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=NC=N2)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

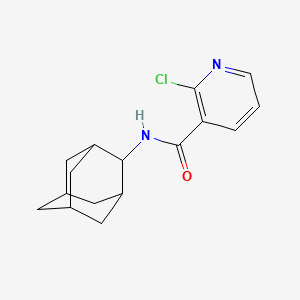

![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)

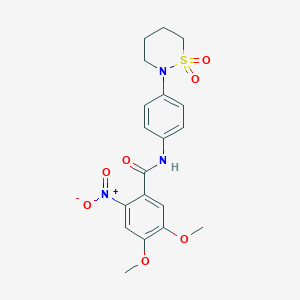

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2449700.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2449702.png)

![4-[5-(2-Thienyl)-3-(trifluoromethyl)pyrazolyl]benzoic acid](/img/structure/B2449706.png)

![benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2449709.png)